molecular formula C15H19ClN4O2S B215140 2-({1-butyl-4-nitro-2-propyl-1H-imidazol-5-yl}sulfanyl)-5-chloropyridine

2-({1-butyl-4-nitro-2-propyl-1H-imidazol-5-yl}sulfanyl)-5-chloropyridine

Cat. No. B215140
M. Wt: 354.9 g/mol
InChI Key: SIZYHHHDVIUWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-butyl-4-nitro-2-propyl-1H-imidazol-5-yl}sulfanyl)-5-chloropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of imidazole-based compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

2-({1-butyl-4-nitro-2-propyl-1H-imidazol-5-yl}sulfanyl)-5-chloropyridine has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 2-({1-butyl-4-nitro-2-propyl-1H-imidazol-5-yl}sulfanyl)-5-chloropyridine is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells. The antibacterial activity of the compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
Studies have shown that 2-({1-butyl-4-nitro-2-propyl-1H-imidazol-5-yl}sulfanyl)-5-chloropyridine can affect various biochemical and physiological processes. For example, it has been found to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its antitumor activity. Additionally, it has been shown to induce oxidative stress in cancer cells, which may lead to cell death. The compound has also been found to affect the expression of certain genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({1-butyl-4-nitro-2-propyl-1H-imidazol-5-yl}sulfanyl)-5-chloropyridine in lab experiments is its potent antitumor and antibacterial activity. This makes it a promising candidate for the development of new anticancer and antibacterial drugs. However, one limitation is that the compound may exhibit toxicity towards normal cells, which may limit its clinical use.

Future Directions

There are several future directions for the study of 2-({1-butyl-4-nitro-2-propyl-1H-imidazol-5-yl}sulfanyl)-5-chloropyridine. One direction is to further investigate its mechanism of action and identify the specific targets of the compound. This may lead to the development of more effective and targeted drugs. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, the compound may be studied in combination with other drugs to enhance its therapeutic efficacy and reduce toxicity towards normal cells.

Synthesis Methods

The synthesis of 2-({1-butyl-4-nitro-2-propyl-1H-imidazol-5-yl}sulfanyl)-5-chloropyridine involves the reaction of 2-chloropyridine-5-thiol with 1-butyl-4-nitro-2-propylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is then purified by column chromatography to obtain the pure compound.

properties

Product Name

2-({1-butyl-4-nitro-2-propyl-1H-imidazol-5-yl}sulfanyl)-5-chloropyridine

Molecular Formula

C15H19ClN4O2S

Molecular Weight

354.9 g/mol

IUPAC Name

2-(3-butyl-5-nitro-2-propylimidazol-4-yl)sulfanyl-5-chloropyridine

InChI

InChI=1S/C15H19ClN4O2S/c1-3-5-9-19-12(6-4-2)18-14(20(21)22)15(19)23-13-8-7-11(16)10-17-13/h7-8,10H,3-6,9H2,1-2H3

InChI Key

SIZYHHHDVIUWLX-UHFFFAOYSA-N

SMILES

CCCCN1C(=NC(=C1SC2=NC=C(C=C2)Cl)[N+](=O)[O-])CCC

Canonical SMILES

CCCCN1C(=NC(=C1SC2=NC=C(C=C2)Cl)[N+](=O)[O-])CCC

Origin of Product

United States

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